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9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B1282412
CAS No.: 76272-99-6
M. Wt: 230.35 g/mol
InChI Key: UWEVJKJUENNRQT-UHFFFAOYSA-N
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Description

Significance of the Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry and Organic Synthesis

The azabicyclo[3.3.1]nonane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide array of compounds with diverse pharmacological activities.

Derivatives of the azabicyclo[3.3.1]nonane scaffold have been reported to exhibit a broad spectrum of biological effects, including:

Anticancer and Antimicrobial Properties: Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated significant antitumor and antimicrobial activities. rsc.orgscirp.org

Neurological Activity: The rigid conformation of the scaffold enhances binding affinity to various receptors in the central nervous system. For instance, derivatives have been developed as dopamine (B1211576) D3 receptor ligands, sigma-2 receptor ligands, and have shown potential in the treatment of psychotic and neurodegenerative disorders. nih.gov The scaffold is also present in several narcotic analgesics. nih.gov

Broad Biological Applications: Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture have been investigated as potential antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates. rsc.org

In the realm of organic synthesis, the azabicyclo[3.3.1]nonane scaffold serves as a crucial building block for constructing more complex molecules. rsc.org Its conformational rigidity and predictable stereochemistry make it an attractive template for asymmetric synthesis and the development of novel organocatalysts, such as 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), which has shown high activity in the oxidation of alcohols. acs.orgmdpi.com The synthesis of this scaffold is an active area of research, with various methods being developed to create diverse derivatives.

Table 1: Biological Activities of Azabicyclo[3.3.1]nonane Derivatives

Biological Activity Specific Derivative Class Reference
Anticancer 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones rsc.orgscirp.org
Antimicrobial 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones chemijournal.comscirp.orgresearchgate.net
Neuroprotective 1-azabicyclo[3.3.1]nonanes nih.gov
Analgesic 2-azabicyclo[3.3.1]nonane skeleton nih.gov
Sigma-2 Receptor Ligands 9-Azabicyclo[3.3.1]nonane derivatives nih.govresearchgate.net
Anti-inflammatory Indole alkaloids with the scaffold rsc.org

Historical Context of 9-Azabicyclo[3.3.1]nonane Derivatives in Chemical Research

The exploration of bicyclic systems, including the azabicyclo[3.3.1]nonane core, has been a continuous focus of organic chemistry. The synthesis of the parent ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a well-established procedure, often achieved through a one-pot Mannich condensation reaction involving an appropriate aldehyde, a primary amine (such as benzylamine), and a ketone. chemijournal.comorgsyn.org This foundational reaction has enabled chemists to access the core scaffold and subsequently explore its derivatization.

Historically, research into azabicyclic compounds has been driven by their presence in naturally occurring alkaloids with potent physiological effects. chemijournal.com The development of synthetic routes to these scaffolds has not only allowed for the total synthesis of these natural products but has also opened the door to creating novel, non-natural analogues with potentially improved therapeutic properties. The versatility of the azabicyclo[3.3.1]nonane system allows for systematic structural modifications, which is a cornerstone of modern drug discovery. The ability to prepare a library of related compounds is crucial for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. doi.org The ongoing development of new synthetic methodologies, including multicomponent cascade reactions, continues to expand the accessible chemical space of functionalized 9-azabicyclo[3.3.1]nonane derivatives. figshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVJKJUENNRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524981
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-99-6
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine and Its Precursors

Mannich Reaction-Based Syntheses of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Precursors

The foundation of the synthesis of the 9-azabicyclo[3.3.1]nonane skeleton is often a Mannich reaction. This one-pot, three-component reaction is an efficient method for constructing the bicyclic system.

The classical approach to synthesizing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the condensation of glutaraldehyde, benzylamine, and acetone dicarboxylic acid (also known as 3-oxopentanedioic acid) google.comorgsyn.orggoogle.com. In this reaction, benzylamine acts as the amine component, glutaraldehyde provides the dialdehyde functionality, and acetone dicarboxylic acid serves as the enolizable ketone. The reaction proceeds through a double Mannich reaction, where the amine and aldehyde first form an iminium ion, which then reacts with the enol form of acetone dicarboxylic acid. A subsequent intramolecular cyclization and decarboxylation lead to the formation of the desired bicyclic ketone google.comorgsyn.org.

This method is advantageous due to the ready availability of the starting materials and the efficiency of the one-pot procedure.

The success of the Mannich reaction for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is highly dependent on the reaction conditions. Several parameters have been optimized to improve the yield and purity of the product.

The reaction is typically carried out in an aqueous medium, and the pH of the reaction mixture is a critical factor. The reaction is often initiated at a low temperature, around 0-5 °C, and then allowed to warm to room temperature or slightly above google.comorgsyn.org. The pH is generally controlled through the use of buffers, such as sodium acetate, or by the addition of acid or base google.comorgsyn.org. For instance, one procedure involves cooling a mixture of glutaraldehyde and benzylamine hydrochloride to 0°C before the addition of 3-oxopentanedioic acid and sodium acetate, followed by heating to 50°C google.comorgsyn.org. Another detailed procedure specifies maintaining the temperature below 5°C during the addition of reagents and then aging the reaction mixture at 5°C for 20 hours, followed by 20 hours at 25°C .

Workup procedures typically involve adjusting the pH to an acidic level to remove any unreacted basic impurities by extraction with an organic solvent. Subsequently, the aqueous layer is basified to precipitate the product, which is then extracted with a suitable organic solvent like dichloromethane google.comorgsyn.org. Purification is often achieved through column chromatography on silica gel google.comorgsyn.org.

ParameterOptimized ConditionSource
Temperature Initially 0-5 °C, then warmed to 25-50 °C google.comorgsyn.org
pH Controlled with buffers (e.g., sodium acetate) or pH adjustments google.comorgsyn.org
Solvent Aqueous medium google.comorgsyn.org
Purification Column chromatography (silica gel) google.comorgsyn.org

Reduction Methodologies for Conversion of Ketone and Oxime Precursors to the 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine System

Once the 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor is obtained, the next crucial step is the reduction of the carbonyl group to an amine. This can be achieved through various reductive pathways, including the reduction of an oxime intermediate or the direct reduction of the ketone to an alcohol followed by further functional group transformations.

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Oxime + H₂/Catalyst → this compound

An alternative and widely used approach is the reduction of the ketone to the corresponding alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This alcohol can then be converted to the amine through a variety of methods, such as a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an amine source.

The reduction of the ketone is commonly achieved using hydride reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a frequently employed reagent for this purpose google.comgoogle.com. The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature google.comgoogle.com. This method generally results in a mixture of the endo and exo alcohol diastereomers, with the endo isomer often being the major product.

Reducing AgentSolventTemperatureProduct
Sodium Borohydride (NaBH₄)Methanol0 °C to room temperatureendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (major) and exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (minor)

The stereochemistry at the C3 position is a significant aspect of the synthesis of this compound. Stereoselective reduction of the ketone precursor can provide control over the formation of either the endo or exo diastereomer of the intermediate alcohol.

A notable method for the stereoselective reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves catalytic hydrogenation using a ruthenium complex as the catalyst. This approach has been shown to produce the endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol with high selectivity google.com. The reaction is carried out under a hydrogen atmosphere in the presence of the ruthenium catalyst google.com. This method is advantageous as it avoids the use of stoichiometric metal hydride reagents and offers high stereocontrol.

While stereoselective reduction of the ketone has been demonstrated, the use of chiral auxiliaries to induce enantioselectivity in the synthesis of this compound is not well-documented in the reviewed literature. The synthesis of new chiral amines based on the 2,6-dimethyl-9-azabicyclo[3.3.1]nonane skeleton has been reported, starting from a commercially available chiral precursor, but this does not involve the use of a chiral auxiliary in the traditional sense for the formation of the amine at the C3 position. The development of enantioselective methods for the synthesis of this specific amine remains an area for further investigation.

Application of Specific Catalytic Systems (e.g., Raney Nickel, Ruthenium Catalysts, Sodium Borohydride)

The conversion of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to its corresponding alcohol or amine derivatives is frequently accomplished through catalytic reduction. The choice of catalyst and reducing agent is pivotal in determining the reaction's efficiency and stereoselectivity.

Sodium Borohydride: A common and versatile reducing agent, sodium borohydride (NaBH₄), is widely used for the reduction of the ketone precursor. google.com The reaction is typically carried out in a protic solvent like methanol at low temperatures (e.g., 0 °C) to control reactivity. google.com This method effectively reduces the carbonyl group to a hydroxyl group, predominantly yielding the endo-alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, as a crude product. google.com While effective, processes involving boron-based reductants may require more complex workup procedures, such as quenching with acetone and aqueous extractions, to remove byproducts. google.comgoogle.com

Ruthenium Catalysts: Ruthenium-based catalytic systems have emerged as a highly efficient and stereoselective alternative for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives. google.compatsnap.com These catalysts, often complexed with specific ligands, facilitate the reaction with molecular hydrogen. google.com A notable advantage of this method is the high degree of stereocontrol, leading to excellent yields of the endo-alcohol isomer. google.compatsnap.com For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a ruthenium catalyst in the presence of potassium t-butoxide under hydrogen pressure can achieve high conversion rates and endo:exo selectivity ratios. patsnap.com This approach is presented as a more cost-effective and simplified process compared to using boron-based reductants, as it generates less waste and avoids the need for aqueous extractions of water-soluble compounds. google.com

Table 1: Comparison of Ruthenium-Catalyzed Hydrogenation Conditions for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one google.compatsnap.com
CatalystSubstrate/Catalyst Ratio (S/C)SolventH₂ Pressure (atm)Reaction Time (h)Yield (%)endo:exo Ratio
RuCl₂(PPh₃)₃200Isopropanol10179997.9:2.1
RuCl₂(Ph₂PCH₂CH₂NH₂)₂200Isopropanol1017>9997.9:2.1
RuCl₂[(S)-binap][(R)-iphan]1000Isopropanol5016>9998.5:1.5

Raney Nickel: Raney Nickel is a well-established catalyst for various hydrogenation reactions, including the reduction of oximes and other nitrogen-containing functional groups to amines. utc.edumasterorganicchemistry.com In the synthesis of this compound, Raney Nickel would typically be used to reduce the corresponding oxime, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime. This catalytic hydrogenation is a direct route to the primary amine. utc.edu The process involves reacting the oxime with hydrogen gas in the presence of the Raney Nickel catalyst, often in a solvent like ethanol (B145695) or methanol. utc.edubeilstein-journals.org This method is valued for its efficiency in converting oximes to primary amines. utc.edu

Stereochemical Control and Resolution in the Synthesis of this compound

The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane core means that substituents at the C3 position can exist as two different diastereomers, designated as endo (axial) or exo (equatorial). Furthermore, the molecule is chiral, existing as a pair of enantiomers. Controlling and separating these stereoisomers is crucial for its application in pharmaceuticals.

Diastereoselective Synthesis Techniques

Diastereoselectivity in the synthesis of this compound is primarily established during the reduction of the ketone precursor, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. The approach of the hydride reducing agent to the carbonyl group can occur from two different faces, leading to either the endo or exo alcohol.

The use of reducing agents like sodium borohydride generally results in a preferential attack from the less sterically hindered face, leading to the endo alcohol as the major product. google.com However, for higher diastereoselectivity, catalytic hydrogenation with specific ruthenium complexes has proven superior. google.com As detailed in patent literature, the combination of a ruthenium catalyst with certain phosphine and diamine ligands under hydrogen pressure can achieve endo:exo ratios exceeding 98:2. patsnap.com This high level of selectivity is attributed to the specific coordination of the ketone substrate to the chiral catalyst, which directs the hydrogen delivery from a specific face. google.commatthey.com This method provides a reliable and efficient route to the predominantly endo isomer, which is often the desired precursor for further functionalization. google.compatsnap.com

Chiral Separation Methods for Enantiomeric Purity

Once the desired diastereomer is synthesized, it exists as a racemic mixture of two enantiomers. Achieving enantiomeric purity requires chiral separation or resolution techniques.

Chiral Column Chromatography: A direct method for separating enantiomers is chiral column chromatography. This technique utilizes a stationary phase that is itself chiral. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation.

Resolution via Diastereomeric Derivatives: A classical and effective method involves converting the racemic amine or its alcohol precursor into a pair of diastereomeric salts or esters by reacting it with a single enantiomer of a chiral resolving agent. researchgate.net For instance, the racemic alcohol precursor can be esterified with an enantiomerically pure chiral acid. The resulting diastereomeric esters have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. researchgate.net After separation, the individual diastereomers are hydrolyzed to yield the enantiomerically pure alcohol, which can then be converted to the desired enantiopure amine. A similar strategy can be applied directly to the racemic amine by forming diastereomeric salts with a chiral acid.

Chemical Transformations and Derivatization of the 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine Scaffold

Functionalization of the Amine Group

The primary amine at the C-3 position of the 9-benzyl-9-azabicyclo[3.3.1]nonane core is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental for introducing diverse functionalities and building more complex molecular architectures.

While 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine itself does not directly form hydrazones, its immediate synthetic precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is readily converted to a wide range of hydrazone derivatives. scirp.orgresearchgate.net The synthesis of the amine often proceeds via the reduction of this ketone, making the ketone a critical intermediate for this class of derivatives. google.comgoogle.comepo.org

The reaction involves the condensation of the ketone at the C-3 position with a hydrazine (B178648) derivative, such as thiosemicarbazide (B42300) or 2-thienoyl hydrazide, typically in an alcoholic solvent. scirp.org This transformation replaces the carbonyl oxygen with a C=N-NHR group, introducing a new pharmacophore onto the bicyclic scaffold. The formation of these hydrazones is a common strategy in medicinal chemistry to explore new biologically active agents. scirp.org

Table 1: Examples of Hydrazone Formation from Azabicyclo[3.3.1]nonan-9-one Scaffolds Data based on analogous reactions with related azabicyclic ketones.

Ketone PrecursorReagentProduct TypeReference
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-oneThiosemicarbazideThiosemicarbazone researchgate.net
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one2-Thienoyl hydrazide2'-Thienoyl hydrazone scirp.org

The primary amine of this compound can be readily acylated to form stable amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. For the analogous 3-azabicyclo[3.3.1]nonan-9-amine scaffold, reactions with acetyl chloride, chloroacetyl chloride, maleic anhydride (B1165640), and succinic anhydride have been reported to yield the corresponding amides and imides. This reactivity is directly comparable to the target compound, demonstrating the utility of the amine group as a handle for introducing a variety of acyl substituents.

The nucleophilic amine group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. For related azabicyclo[3.3.1]nonane amines, condensation with aromatic aldehydes like benzaldehyde (B42025) and 4-chlorobenzaldehyde (B46862) has been documented. This reaction creates a C=N double bond, extending the molecular framework and introducing new electronic and steric properties.

Furthermore, the primary amine can be converted into an isothiocyanate (-N=C=S) group. This is typically accomplished by treatment with thiophosgene (B130339) (CSCl₂) in the presence of a base such as potassium carbonate. The resulting isothiocyanate is a reactive intermediate itself, capable of further reactions with nucleophiles to generate thiourea (B124793) derivatives and other sulfur-containing compounds.

Modifications of the Benzyl (B1604629) Substituent

The N-benzyl group serves as a common protecting group for the bridgehead nitrogen but also presents opportunities for modification. These transformations can alter the steric bulk and electronic properties of the molecule or completely remove the benzyl group to enable further functionalization at the nitrogen atom.

The phenyl ring of the N-benzyl substituent is susceptible to electrophilic aromatic substitution, a cornerstone reaction class for modifying aromatic systems. pharmdguru.comuomustansiriyah.edu.iq The benzyl group, being an alkylbenzene derivative, is generally considered an activating group that directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org

Standard electrophilic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using Br₂ with FeBr₃ or Cl₂ with AlCl₃), and Friedel-Crafts acylation or alkylation can be applied. libretexts.orguci.edu The specific outcome and regioselectivity of these reactions would be influenced by the steric hindrance imposed by the bulky azabicyclic core and the electronic nature of the tertiary amine, which can be protonated under acidic conditions, thereby deactivating the ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions Reactions based on general principles of aromatic chemistry.

ReactionTypical ReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄ortho, para
BrominationBr₂, FeBr₃ortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃ortho, para

The most significant reaction involving the benzyl substituent is its removal, known as debenzylation. This transformation is a form of nucleophilic substitution or, more commonly, hydrogenolysis, and it is crucial for unmasking the secondary amine at the N-9 position for further derivatization. le.ac.ukjst.go.jp

Catalytic hydrogenation is the most widely employed method for this purpose. The reaction involves treating the 9-benzyl-9-azabicyclo[3.3.1]nonane derivative with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). google.comjst.go.jp The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, sometimes with the addition of acid. google.com This process cleaves the benzylic C-N bond, releasing toluene (B28343) as a byproduct and yielding the secondary amine of the azabicyclic core.

Table 3: Common Conditions for Debenzylation

CatalystReagentsSolventTemperatureReference
10% Pd/CH₂ (3 bar), 5N HClEthanol40 °C google.com
20% Pd(OH)₂/CH₂Ethanol50 °C jst.go.jp
Pd(OH)₂/CH₂Isopropanol50 °C orgsyn.org

Ring System Modifications and Potential Scaffold Expansion

The modification of the core 9-azabicyclo[3.3.1]nonane ring system represents an advanced strategy for scaffold diversification, moving beyond simple functional group interconversion to alter the fundamental architecture of the molecule. Such transformations, including ring expansions, contractions, or cleavage, can lead to novel polycyclic or larger ring systems, significantly expanding the chemical space accessible from this bicyclic precursor. While derivatization at the amine or other positions is common, modifications to the carbocyclic framework are less frequently reported but offer substantial potential for creating unique molecular structures with new pharmacological profiles.

Research into related azabicyclic systems has demonstrated the feasibility of these complex transformations. A notable example is the ring enlargement of the isomeric 2-azabicyclo[3.3.1]nonane scaffold to synthesize "homomorphans," which are 7-azabicyclo[4.3.1]decane ring systems. ub.edu This work highlights a viable pathway for expanding the six-membered rings of the bicyclo[3.3.1]nonane core into seven-membered structures, a transformation of significant interest in medicinal chemistry for accessing novel alkaloid-like frameworks. ub.edu

In one study, a synthetic route was developed to create a complex [5–6–7] azatricyclic core, similar to those found in certain Daphniphyllum alkaloids, using a 2-azabicyclo[3.3.1]nonane derivative as a key starting material. ub.edu The process involved a Tiffeneau–Demjanov-type ring expansion of a 2-azabicyclo[3.3.1]nonan-6-one. This reaction, initiated by the formation of a cyanohydrin followed by reduction and diazotization, resulted in the expansion of one of the six-membered rings to a seven-membered ring, yielding the homomorphan skeleton. ub.edu

Further elaboration of this expanded scaffold allowed for the construction of a fused pyrrolidine (B122466) ring, ultimately forming the target octahydro-1,7-ethanocyclohepta[b]pyrrole core. ub.edu Although this specific sequence was performed on the 2-aza isomer, the chemical principles demonstrate a potential strategy for the modification of the 9-azabicyclo[3.3.1]nonane scaffold. Applying similar ring expansion methodologies could transform the this compound framework into novel bridged azabicyclo[4.3.1]decane or other expanded ring systems, thereby providing access to new classes of structurally complex amines.

The table below summarizes key findings from the research on the ring expansion of the related 2-azabicyclo[3.3.1]nonane system, illustrating a potential pathway for scaffold expansion.

Starting MaterialReaction TypeKey ReagentsProduct ScaffoldSignificanceReference
(1RS,4RS,5SR)-2-Benzyl-4-methyl-2-azabicyclo[3.3.1]nonan-6-oneTiffeneau–Demjanov Ring Expansion1. TMSCN, KCN·18-crown-6 2. LiAlH₄ 3. NaNO₂, AcOH7-Azabicyclo[4.3.1]decane (Homomorphan)Demonstrates the expansion of a six-membered ring into a seven-membered ring within the azabicyclic framework. ub.edu
7-Azabicyclo[4.3.1]decane derivativeRadical B Ring Closure(PhS)₂; PhI(OAc)₂; ⁿBu₃SnH, AIBNOctahydro-1,7-ethanocyclohepta[b]pyrroleFormation of a complex [5-6-7] azatricyclic system from the expanded scaffold. ub.edu

These examples of ring system modifications underscore the versatility of the azabicyclo[3.3.1]nonane core as a template for constructing more intricate and three-dimensional molecular architectures. ub.edu

Conformational Analysis and Structural Characterization of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are indispensable tools for probing the intricate structural details of molecules in both solution and the solid state. For a flexible system like 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine, a combination of methods is often necessary to obtain a comprehensive understanding of its conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the connectivity and the chemical environment of atoms within the molecule. In the context of 9-azabicyclo[3.3.1]nonane derivatives, NMR is particularly useful for determining the predominant conformation and studying the dynamics of conformational exchange.

For related 3-azabicyclo[3.3.1]nonane derivatives, ¹H and ¹³C NMR data have shown a preference for a flattened chair-chair conformation in solution. The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen and the amine group are particularly sensitive to the ring's geometry. For instance, a doublet of doublets for equatorial protons at C2/C4 and C6/C8 with large geminal and smaller vicinal coupling constants in related 3,7-diazabicyclo[3.3.1]nonane derivatives is indicative of a chair-chair conformation. semanticscholar.org

In the case of this compound, the orientation of the benzyl (B1604629) group and the amino group (axial vs. equatorial) significantly impacts the chemical shifts of nearby protons. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons, which helps in assigning the stereochemistry and the preferred conformation. Dynamic NMR (DNMR) studies, by analyzing the changes in the NMR spectrum at different temperatures, can provide quantitative data on the energy barriers for conformational interconversions, such as the ring-flipping from a chair-chair to a chair-boat conformation.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for Azabicyclo[3.3.1]nonane Scaffolds

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Bridgehead (C1, C5)2.5 - 3.530 - 40
CH₂ adjacent to N2.0 - 3.050 - 60
CH-NH₂2.5 - 3.545 - 55
Benzyl CH₂3.5 - 4.560 - 70
Aromatic CH7.0 - 7.5125 - 130

Note: These are approximate ranges based on related structures and can vary depending on the specific stereochemistry and solvent.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the absolute stereochemistry and identifying the preferred conformation in the crystalline form.

While a crystal structure for this compound is not publicly available, studies on analogous compounds, such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives, have utilized single-crystal X-ray diffraction to confirm the existence of both chair-chair and chair-boat conformers in the solid state. acs.org For instance, the X-ray analysis of a related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivative confirmed a chair-chair conformation. researchgate.net These studies reveal that intermolecular forces, such as hydrogen bonding, can play a significant role in stabilizing a particular conformation in the crystal lattice. For this compound, the presence of the amino group allows for hydrogen bonding, which would likely influence its packing in the solid state.

Theoretical and Computational Approaches to Conformational Preferences

In conjunction with experimental methods, theoretical and computational chemistry offers powerful tools to investigate the conformational landscape of molecules. These methods can predict the relative energies of different conformers, the transition states connecting them, and provide insights into the factors governing conformational stability.

Density Functional Theory (DFT) is a quantum mechanical method that has proven to be highly effective in predicting the geometries and relative energies of different conformers of organic molecules. DFT calculations can be used to optimize the structures of the chair-chair and chair-boat conformers of this compound and to calculate their relative energies.

For the parent bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have shown that the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is relatively small, on the order of 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net Similar calculations for this compound would be expected to reveal the influence of the benzyl and amino substituents on this equilibrium. The bulky benzyl group on the nitrogen atom may introduce steric interactions that favor one conformation over the other. DFT can also be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of the observed conformation.

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, taking into account the effects of solvent and temperature. By simulating the motion of the atoms in the molecule, MD can reveal the accessible conformations and the dynamics of their interconversion.

Identification and Interconversion Dynamics of Chair-Chair and Chair-Boat Conformers

The bicyclo[3.3.1]nonane framework can exist in several conformations, with the most significant being the chair-chair (CC) and chair-boat (CB) forms. In the chair-chair conformation, both six-membered rings adopt a chair-like geometry. In the chair-boat conformation, one ring is in a chair form while the other is in a boat form.

The relative stability of these conformers is governed by a delicate balance of steric and electronic factors. The chair-chair form is generally more stable, but transannular interactions between the C3 and C7 positions can destabilize it. The introduction of heteroatoms and substituents can shift this equilibrium. For instance, intramolecular hydrogen bonding between a substituent at C3 and the nitrogen at C9 could potentially stabilize a chair-boat conformation.

The interconversion between the chair-chair and chair-boat conformers occurs through a process of ring inversion. The energy barrier for this process can be determined experimentally using dynamic NMR techniques or calculated using theoretical methods like DFT. Understanding these dynamics is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to bind to its target receptor. Studies on related azabicyclo[3.3.1]nonanes have confirmed the existence of this conformational equilibrium and have highlighted the influence of substituents on the relative populations of the conformers. acs.orgresearchgate.net

Table 2: Key Conformational Features of Bicyclo[3.3.1]nonane Systems

Conformer Description Key Interactions
Chair-Chair (CC)Both rings in a chair conformation.Potential for transannular interactions (e.g., between C3 and C7).
Chair-Boat (CB)One ring in a chair and one in a boat conformation.Can alleviate some transannular strain but introduces other steric interactions.

Structure Activity Relationship Sar Studies of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine Derivatives in Vitro & Non Clinical

Modulation of Biological Targets by Derivatives of the 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine Scaffold

Derivatives of the this compound scaffold have been shown to interact with a range of biological targets, primarily within the central nervous system. The nature and affinity of these interactions are highly dependent on the specific substitution patterns on the bicyclic core, the benzyl (B1604629) group, and the C-3 amine.

The 9-azabicyclo[3.3.1]nonane framework is a privileged scaffold for developing high-affinity sigma (σ) receptor ligands. SAR studies have demonstrated that N-benzyl substitution is a key determinant for potent σ receptor binding. Specifically, derivatives featuring a phenylcarbamate moiety at the C-3 position exhibit significant affinity for both σ1 and σ2 subtypes.

One key lead compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate, shows a high affinity for the σ2 receptor and a moderate selectivity over the σ1 receptor, with a σ1/σ2 selectivity ratio of 31. nih.gov This compound has served as a template for further optimization. By modifying the N-benzyl group, researchers have developed analogs with exceptionally high affinity and selectivity for the σ2 receptor. For instance, the derivative WC-59, which replaces the benzyl group with a 4-(2-fluoroethyl)benzyl group, demonstrates a σ2 receptor binding affinity (Ki) of 0.82 nM and a remarkable selectivity of over 2000-fold for the σ2 receptor versus the σ1 receptor. nih.gov Another analog, WC-26, featuring a 4-(dimethylamino)benzyl substituent, also displays potent and selective σ2 binding, with a Ki of 2.58 nM and a selectivity ratio of 557. nih.gov These findings underscore the scaffold's utility in generating highly selective σ2 receptor ligands.

In Vitro Sigma Receptor Binding Affinities of this compound Derivatives

CompoundN-9 Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1/σ2)
Compound 6Benzyl1444.631
WC-264-(Dimethylamino)benzyl14362.58557
WC-594-(2-Fluoroethyl)benzyl17110.822087

In contrast to their high affinity for sigma receptors, many derivatives of the this compound scaffold exhibit low affinity for serotonin (B10506) receptors. The lead compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate, was found to have no significant binding to either 5-HT3 or 5-HT4 receptors, with Ki values greater than 1,000 nM. nih.gov This lack of affinity for serotonin receptors is a key feature that contributes to the high selectivity of these compounds for sigma receptors.

However, structural modifications can shift this selectivity. For example, in studies of granisetron (B54018) analogs, which feature an N-((endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide structure, replacing the N-methyl group with an N-benzyl group resulted in a compound with a binding affinity (Ki) of 59 nM for the human 5-HT3A receptor. acs.org This indicates that while the benzyl group is often associated with reduced serotonin receptor affinity in the context of carbamate (B1207046) derivatives, it can be tolerated in other structural contexts, albeit with lower affinity than the corresponding N-methyl analog. acs.org

The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane core is considered a favorable feature for binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). This conformational rigidity can enhance binding affinity by reducing the entropic penalty upon binding to the receptor. However, specific in vitro binding data for this compound derivatives at various nAChR subtypes are not extensively reported in the literature. Studies on related compounds, such as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001), have shown high affinity and selectivity for the α3β4 nAChR subtype, but these compounds possess an N-methyl rather than an N-benzyl group. nih.gov Research on 3-azabicyclo[3.3.1]nonane derivatives has shown that an N-benzyl group can enhance antagonist activity at the human α7 nAChR compared to smaller alkyl chains, suggesting that the benzyl moiety can contribute to interactions within the nAChR binding pocket. scienceopen.com Further investigation is required to fully characterize the nAChR binding profile of the specific this compound scaffold.

Impact of Structural Modifications on In Vitro Biological Activity

The biological activity of this compound derivatives can be finely tuned through specific structural modifications at key positions on the molecule.

The N-benzyl group plays a crucial role in defining the affinity and selectivity of these compounds, particularly for sigma receptors. The substitution of a smaller N-methyl group with an N-benzyl group often leads to a significant increase in affinity for both σ1 and σ2 receptors. nih.gov

Furthermore, substitutions on the phenyl ring of the benzyl group have a profound impact on biological activity. Adding electron-donating or other functional groups at the 4-position of the benzyl ring can dramatically enhance σ2 receptor selectivity. For example, adding a 4-methylthio or a 4-methoxy group to the benzyl ring of the lead phenylcarbamate compound was found to reduce binding affinity for both σ1 and σ2 receptors. nih.gov In stark contrast, adding a 4-(dimethylamino) group (in WC-26) or a 4-(2-fluoroethyl) group (in WC-59) decreased the binding affinity for σ1 receptors while simultaneously increasing the binding affinity for σ2 receptors. nih.gov This tuning resulted in a significant increase in the σ2 selectivity ratio, highlighting the importance of the electronic and steric properties of the substituent on the benzyl ring for achieving high receptor selectivity. nih.gov In the context of 5-HT3 receptor binding, the larger benzyl group was found to be less well-tolerated at the 9-position of the azabicyclic core compared to a methyl group. acs.org

Changing the nature of the C-3 substituent can completely alter the primary biological target. For example, replacing the carbamate linkage with an indazole-3-carboxamide group, as seen in granisetron analogs, directs the molecule's activity towards the 5-HT3 receptor. acs.org This demonstrates that the C-3 position is a key "switching" element that can be modified to orient the compound's binding preference between different receptor families.

Impact of C-3 and N-9 Substitutions on Receptor Selectivity

N-9 SubstituentC-3 SubstituentPrimary TargetBinding Affinity (Ki)
Benzyl2-Methoxy-5-methylphenylcarbamateσ2 Receptor4.6 nM
Benzyl1H-Indazole-3-carboxamide5-HT3A Receptor59 nM

Conformational Rigidity and its Correlation with Binding Affinity

The 9-azabicyclo[3.3.1]nonane scaffold, a core component of this compound and its derivatives, provides a conformationally rigid framework. This structural rigidity is a critical factor in determining the binding affinity of these compounds to their biological targets, as it reduces the entropic penalty upon binding to a receptor or enzyme active site. The fixed spatial arrangement of substituents on the bicyclic ring allows for more precise and optimized interactions with complementary residues in the binding pocket.

Research into derivatives of this scaffold has shown that the rigid structure can enhance binding affinity for various biological targets, including nicotinic acetylcholine receptors (nAChRs). srinnovationsindia.com The defined orientation of the amine and the benzyl group is crucial for specific receptor interactions. However, structure-activity relationship (SAR) studies also reveal that while rigidity is beneficial, the specific conformation and substitution pattern are paramount for high-affinity binding.

For instance, studies on a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives as ligands for the dopamine (B1211576) transporter (DAT) found that they were significantly less potent than cocaine and related tropane (B1204802) analogs. acs.org This suggests that the cocaine-binding site at the DAT is highly sensitive to the structural modifications of the bicyclic frame, and the specific conformation of the 9-azabicyclo[3.3.1]nonane ring system may not be optimal for this particular target compared to the tropane skeleton of cocaine. acs.org

Conversely, modifications of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl carbamate structure have yielded highly potent and selective ligands for sigma-2 (σ2) receptors. nih.govresearchgate.net By modifying the N-substituent on the bicyclic amine, researchers have developed compounds with nanomolar binding affinities. The parent compound, N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate, was identified as having a high affinity for σ2 receptors. researchgate.net Further modifications led to the development of analogs like WC-26 and WC-59, which exhibit even greater affinity and selectivity for the σ2 receptor over the σ1 subtype. nih.gov These findings underscore how the rigid bicyclic core serves as an effective scaffold, where modifications to its substituents can fine-tune binding affinity and selectivity for specific receptors.

Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors
Compoundσ2 Receptor Affinity (Ki, nM)σ1 Receptor Affinity (Ki, nM)Selectivity Ratio (σ1 Ki / σ2 Ki)
WC-262.581438557
WC-590.8217112087

Data sourced from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov

Investigation of In Vitro Cytotoxic Effects and Topoisomerase Inhibition

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic effects and mechanisms of action, including the inhibition of topoisomerase enzymes. Topoisomerases are critical enzymes in DNA replication and transcription, making them valuable targets for cancer chemotherapy.

Some analogs of the core structure have demonstrated cytotoxicity through the mechanism of topoisomerase inhibition. Specifically, brominated versions of related compounds have shown potential in this area, indicating that specific structural modifications can impart anticancer activity to the bicyclic amine framework.

Furthermore, the utility of these compounds in oncology extends to their role as chemosensitizers. Certain derivatives that are potent σ2 receptor ligands have been shown to enhance the cytotoxic effects of conventional chemotherapy drugs. The σ2 receptor is overexpressed in many types of tumor cells, making it a target for anticancer therapies. nih.gov In one study, the highly selective σ2 receptor ligand WC-26 was evaluated for its ability to increase the cytotoxicity of doxorubicin (B1662922), a widely used chemotherapy agent. The results showed that WC-26 significantly enhanced doxorubicin's ability to kill mouse breast tumor (EMT-6) and human tumor (MDA-MB-435) cells in vitro. nih.gov This chemosensitizing effect suggests that these compounds could be used in combination therapies to improve the efficacy of existing cancer treatments. nih.gov

Biological Activity of Selected 9-Azabicyclo[3.3.1]nonane Derivatives
CompoundPrimary TargetObserved In Vitro EffectCell Lines
Brominated AnalogsTopoisomeraseCytotoxicityNot Specified
WC-26Sigma-2 (σ2) ReceptorEnhancement of doxorubicin cytotoxicityEMT-6, MDA-MB-435

Data compiled from studies on the biological activities of 9-azabicyclo[3.3.1]nonane derivatives. nih.gov

Mechanistic Investigations of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine Derivatives at the Molecular Level in Vitro

Elucidation of Molecular Interactions with Receptor Binding Sites

The binding affinity and selectivity of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine derivatives for their respective receptors are governed by a complex interplay of molecular interactions. The rigid bicyclic core provides a defined orientation for the functional groups, facilitating specific contacts within the receptor's binding pocket.

Role of Hydrogen Bonding Networks in Ligand-Receptor Interactions

Hydrogen bonds play a pivotal role in the stabilization of the ligand-receptor complex for derivatives of this compound. The nitrogen atom within the azabicyclo core and the amine group at the 3-position are key hydrogen bond donors and acceptors.

Molecular modeling studies on related azabicyclic compounds have shown that these nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the active sites of receptors like acetylcholinesterase (AChE) researchgate.net. For instance, the tertiary amine in the bicyclic system can interact with the hydroxyl group of tyrosine residues, while the exocyclic amine can form hydrogen bonds with serine or threonine residues within the binding pocket. These hydrogen bonding networks are critical for the proper orientation and stabilization of the ligand, contributing significantly to its binding affinity.

Analysis of Hydrophobic Interactions and Binding Pockets

Hydrophobic interactions are another major driving force for the binding of this compound derivatives to their target receptors. The benzyl (B1604629) group, in particular, plays a significant role in establishing these interactions.

The aromatic ring of the benzyl substituent can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. Furthermore, the hydrophobic surface of the bicyclic alkane framework can interact with nonpolar regions of the receptor's binding site. Molecular modeling studies on related compounds targeting acetylcholinesterase have indicated that the ligand fits into the active site, where it is stabilized not only by hydrogen bonds but also by these critical hydrophobic interactions with key residues in the binding pocket researchgate.net. The size and shape of the binding pocket dictate the optimal substitution pattern on the benzyl group and the bicyclic core to maximize these favorable hydrophobic contacts.

Enzyme Inhibition and Modulation Studies of Derivatives

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated for their potential to inhibit various enzymes. A notable area of research has been their activity as cholinesterase inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission.

In a study evaluating a series of functionalized 9-azabicyclo[3.3.1]nonane derivatives, several compounds demonstrated potent and selective inhibitory activity against AChE researchgate.net. For example, one of the most active compounds, 4ad , exhibited an IC50 value of 2.95 ± 1.31 µM for AChE, with no significant inhibition of BChE researchgate.net. Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of AChE researchgate.net. Molecular modeling suggested that the smaller size of this derivative allowed it to fit properly into the active site of AChE, where it was stabilized by both hydrogen bonding and hydrophobic interactions researchgate.net.

The table below summarizes the inhibitory activity of selected 9-azabicyclo[3.3.1]nonane derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)Inhibition Mode
4ad Acetylcholinesterase (AChE)2.95 ± 1.31Uncompetitive
4ad Butyrylcholinesterase (BChE)No significant inhibition-

Pathways of Metabolic Transformation and Active Metabolite Formation (In Vitro)

The in vitro metabolic fate of this compound derivatives is a critical aspect of their preclinical evaluation. While specific metabolic pathways for this exact compound are not extensively detailed in the available literature, general metabolic transformations for related structures have been suggested.

The benzyl group is a common site for metabolic modification. One of the primary metabolic pathways for N-benzylated compounds is N-debenzylation, which is often mediated by cytochrome P450 (CYP) enzymes in the liver epo.org. This reaction would lead to the formation of the corresponding secondary amine, 9-azabicyclo[3.3.1]nonan-3-amine. This metabolite could potentially exhibit its own pharmacological activity, thus acting as an active metabolite.

Other potential metabolic transformations could include hydroxylation of the aromatic ring of the benzyl group or oxidation of the bicyclic core. These reactions, also typically catalyzed by CYP enzymes, would increase the polarity of the molecule, facilitating its eventual excretion. Further in vitro studies using liver microsomes are necessary to fully elucidate the specific metabolic pathways and identify the full range of metabolites for this compound and its derivatives.

Applications of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine in Advanced Chemical Research and Development

Role as a Core Pharmacophore and Intermediate in Drug Discovery Programs

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine and its direct precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, are pivotal intermediates in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The rigid 9-azabicyclo[3.3.1]nonane scaffold serves as a core pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. This rigidity can enhance binding affinity to specific biological targets.

This scaffold has been instrumental in developing ligands for sigma (σ) receptors, which are overexpressed in many human tumors. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and identified as potent and highly selective σ2 receptor ligands. nih.gov The parent compound in one such study, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate, was identified as an excellent lead compound for developing novel σ2 selective ligands due to its high selectivity for σ2 over σ1 receptors. nih.gov

Furthermore, derivatives of this amine are crucial in the study of dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies on N-(9-benzyl)-9-azabicyclo[3.3.1]nonan-3β-yl benzamide (B126) analogues have been conducted to explore their affinity for dopamine D2 and D3 receptors. snmjournals.org A notable radioligand, 2,3-dimethoxy-5-(125I)-iodo-N-(9-benzyl-9-azabicyclo(3.3.1)nonan-3-yl) benzamide (¹²⁵I-IABN), has been used for the characterization of D2-like receptors in transfected HEK 293 cells. nih.gov The compound also serves as an intermediate in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives that function as monoamine neurotransmitter reuptake inhibitors. google.com The synthesis of these complex molecules often begins with the ketone precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is then converted to the amine or other functionalized derivatives. google.comacs.org

Table 1: Examples of Biologically Active Compounds Derived from the 9-Benzyl-9-azabicyclo[3.3.1]nonane Scaffold

Compound NameTarget Receptor/ApplicationResearch Finding
WC-26Sigma-2 (σ2) ReceptorA potent σ2 receptor ligand (Ki = 2.58 nM) with high selectivity over σ1 receptors (557-fold), investigated as a potential chemosensitizer. nih.gov
WC-59Sigma-2 (σ2) ReceptorA highly potent σ2 receptor ligand (Ki = 0.82 nM) with exceptional selectivity over σ1 receptors (2,087-fold), developed for potential PET imaging. nih.gov
¹²⁵I-IABNDopamine D2-like ReceptorsA high-affinity radioligand used in displacement assays to determine the binding affinities of new compounds at human D2 and D3 receptors. nih.gov
Granisetron (B54018) DerivativesSerotonin (B10506) 5-HT3 ReceptorNovel antagonists developed with low nanomolar binding affinity, serving as a basis for creating biophysical probes. acs.org

Development of Chemical Probes for Biological Systems and Receptor Characterization

The unique structure of this compound makes it an ideal starting point for the synthesis of chemical probes. These probes are specialized molecules, often tagged with fluorescent or biotin (B1667282) labels, used to identify, locate, and characterize receptors and other biological targets.

In the context of the serotonin 5-HT3 receptor, a significant target for antiemetic drugs, derivatives of this amine have been synthesized to create novel antagonists. acs.org The research identified positions on the core structure that are amenable to the attachment of biophysical tags without compromising binding affinity. This led to the successful development of a probe where a BODIPY fluorophore was attached to a granisetron derivative, which then specifically bound to 5-HT3A receptors in mammalian cells. acs.org The synthesis of the core amine for these probes started from its corresponding ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, via an oxime formation and reduction sequence. acs.orgacs.org

Similarly, derivatives of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates have been used to prepare biotinylated and fluorescent probes for the sigma-2 (σ2) receptor. researchgate.net The high affinity and selectivity of certain aminoalkyl analogs for σ2 receptors made them suitable candidates for designing fluorescent probes like SW107 and K05-138, which are valuable tools for studying the role of these receptors in cellular processes. researchgate.net

Utility in the Synthesis of Complex Heterocyclic Compounds

This compound is a foundational building block for constructing more elaborate heterocyclic systems. The bicyclic amine itself is a complex heterocycle, and its functional group provides a reactive site for further molecular elaboration.

A prime example is its use in the synthesis of granisetron derivatives. acs.org The synthesis involves a coupling reaction between the bicyclic amine and 1H-indazole-3-carboxylic acid to form a complex N-(9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide structure. acs.orgacs.org This demonstrates the amine's utility in creating multi-ring systems containing different heteroatoms, thereby expanding the chemical space for drug discovery.

The synthesis of the precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is well-documented and typically involves a Mannich-type reaction between benzylamine, glutaraldehyde, and a derivative of glutaric acid like 3-oxopentanedioic acid. google.com This ketone is then readily converted to the amine or the corresponding alcohol, which serve as versatile intermediates for a wide array of subsequent chemical transformations, including the formation of carbamates, amides, and other complex heterocyclic structures. nih.govorgsyn.orgorgsyn.org

Precursor for Radioligand Synthesis in Non-Clinical Imaging Research

The 9-azabicyclo[3.3.1]nonane framework is a key component in the development of radioligands for non-clinical imaging techniques like Positron Emission Tomography (PET). nih.gov These radioligands allow for the in-vivo visualization and quantification of specific molecular targets, such as receptors in the brain or in tumors.

Derivatives of this compound have been developed as potent ligands for σ2 receptors, which are promising biomarkers for tumor proliferation. nih.gov For example, the analog WC-59 was radiolabeled with fluorine-18 (B77423) to produce [¹⁸F]WC-59. nih.gov This PET radiotracer was synthesized via nucleophilic substitution of a mesylate precursor and showed specific binding to σ2 receptors in membrane preparations from murine breast tumors. nih.gov

Another study focused on developing PET radiotracers based on the N-(9-benzyl)-9-azabicyclo[3.3.1]nonan-3α-yl-N'-(2-methoxyphenyl)carbamate structure for imaging σ2 receptors in breast tumors. dtic.mil Furthermore, the iodinated benzamide derivative, ¹²⁵I-IABN, serves as a clear example of a radioligand built upon this scaffold for exploring dopamine D2-like receptors. nih.gov Patents related to this class of compounds explicitly mention that isotopically labeled forms (e.g., with ¹¹C, ¹⁸F, ¹²³I) are valuable as diagnostic tools and for in vivo receptor imaging. google.com

Table 2: Radioligands and Precursors Based on the 9-Azabicyclo[3.3.1]nonane Scaffold

Radioligand/PrecursorIsotopeTargetResearch Area
[¹⁸F]WC-59¹⁸FSigma-2 (σ2) ReceptorOncology; PET imaging of breast tumors. nih.gov
¹²⁵I-IABN¹²⁵IDopamine D2-like ReceptorsNeuroscience; In vitro receptor binding assays. nih.gov
[¹⁸F]2*¹⁸FSigma-2 (σ2) ReceptorOncology; PET imaging of breast tumor σ2 receptor status. dtic.mil
Isotopically Labelled Derivatives²H, ³H, ¹¹C, ¹⁸F, ¹²³I, etc.Various (e.g., Monoamine Transporters)Diagnostics; In vivo receptor imaging. google.com

*Where compound 2 is N-(9-(4-fluorobenzyl))-9-azabicyclo[3.3.1]nonan-3α-yl-N'-(2-methoxy-4-methylphenyl)carbamate.

Advanced Analytical Methodologies for Characterization of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine. This technique is routinely employed during and after synthesis to monitor the progress of chemical reactions and to quantify the purity of the final product. orgsyn.orgacs.org For instance, in the synthesis of related 9-azabicyclo[3.3.1]nonane derivatives, HPLC is used to confirm the consumption of starting materials and the formation of the product, with purity levels often expected to exceed 95%. orgsyn.org

The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area provides a quantitative measure of its concentration and, consequently, its purity relative to any impurities or byproducts. orgsyn.orggoogle.com

Table 1: Illustrative HPLC Parameters for Analysis of Azabicyclo[3.3.1]nonane Derivatives

ParameterCondition
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water with buffer (e.g., formic acid)
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This table represents typical starting conditions; method optimization is specific to the exact analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Structural Confirmation

For unambiguous structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) is a common ionization source used for this class of compounds, which readily form protonated molecules [M+H]⁺. The accurate mass measurement obtained from LC-MS confirms the molecular weight of this compound, corroborating its elemental composition. For example, the related compound, exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has been identified by its [M+H]⁺ ion at m/z 232 using ESI-MS. google.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it a valuable tool for separating complex mixtures and confirming the presence of the target compound.

Table 2: Expected Mass Spectrometry Data for this compound

CompoundMolecular FormulaExact MassExpected Ion [M+H]⁺
This compoundC₁₅H₂₂N₂230.1783231.1856

Comprehensive NMR Spectroscopy (1D and 2D) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's stereochemistry and conformational preferences. nih.gov

1D spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the atoms. For instance, ¹H NMR reveals the number of different types of protons and their splitting patterns, which gives clues about adjacent protons. ¹³C NMR indicates the number of unique carbon atoms in the molecule. researchgate.net

2D NMR experiments are essential for establishing the connectivity within the molecule. orgsyn.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's three-dimensional conformation, such as the preferred chair-chair or chair-boat conformation of the bicyclic system. nih.govresearchgate.net

Studies on similar 3-azabicyclo[3.3.1]nonanes and 3,7-diheterabicyclo[3.3.1]nonanes have shown that these systems typically exist in a double chair conformation in solution. researchgate.netresearchgate.net

X-ray Diffraction for Crystalline Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and the conformational arrangement of the molecule. For bicyclic systems like this, X-ray analysis can confirm whether the rings adopt a chair-chair, chair-boat, or other conformation. nih.govacs.org

For chiral molecules, X-ray diffraction of a single crystal of one enantiomer allows for the determination of the absolute stereochemistry. In the analysis of a related compound, (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, X-ray diffraction confirmed that the piperidinone ring adopts a chair conformation. nih.gov The data generated includes the crystal system, space group, and precise unit cell dimensions, providing a complete picture of the molecule's arrangement within the crystal lattice. nih.gov

Table 3: Example Crystallographic Data for a Related 9-Azabicyclo[3.3.1]nonane Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.4028
b (Å) 10.2524
c (Å) 12.0473
Volume (ų) 1161.38

Data from the analysis of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one and is illustrative for the class of compounds. nih.gov

Future Directions and Emerging Research Avenues for 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

Exploration of Novel Derivatization Strategies to Enhance Biological Activity

One successful approach has been the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov By modifying the N-benzyl group of the parent scaffold and altering the phenylcarbamate moiety, researchers have developed potent and highly selective ligands for the σ2 receptor. mdpi.comresearchgate.net For instance, replacing the benzyl (B1604629) group with ω-aminoalkyl chains has yielded optimal σ2 ligands. mdpi.com Another derivatization strategy involves condensing the primary amine function of analogs with fluorophores, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, to create novel fluorescent ligands for imaging cell proliferation. acs.orgnih.gov

These derivatization efforts aim to fine-tune the interaction of the molecule with its biological target, leading to enhanced therapeutic effects, such as increased cytotoxicity in cancer cells or improved properties for in vivo imaging. nih.govnih.gov

Table 1: Examples of N-9 Substitutions and their Impact on Sigma-2 (σ2) Receptor Binding
Derivative NameN-9 SubstituentKey FindingReference
WC-264-(Dimethylamino)benzylPotent σ2 receptor ligand (Ki = 2.58 nM) with high selectivity over σ1 receptor. nih.gov nih.gov
WC-594-(2-[18F]Fluoroethoxy)benzylVery potent σ2 receptor ligand (Ki = 0.82 nM) with exceptional selectivity (2087-fold) over σ1 receptor. nih.gov Developed as a potential PET imaging agent. nih.govnih.gov nih.govnih.gov
SV1196-(Dimethylamino)hexylModification of the aminoalkyl chain length from a related compound (SW43) significantly increased the σ1/σ2 selectivity ratio. researchgate.net mdpi.comresearchgate.net
SW4310-(Dimethylamino)decylAn ω-aminoalkyl chain-substituted analog that served as a precursor for more selective ligands. mdpi.comresearchgate.net mdpi.comresearchgate.net

Application of Computational Drug Design and Virtual Screening Methodologies based on the Scaffold

The advancement of computational chemistry offers powerful tools to accelerate the discovery of new drugs based on the 9-azabicyclo[3.3.1]nonane scaffold. Virtual screening (VS) is a key computational technique used to search vast libraries of small molecules to identify those most likely to bind to a specific biological target. wikipedia.org This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown, as is the case for the σ2 receptor. acs.org

In such scenarios, ligand-based virtual screening methods are employed. muni.cz These techniques use the structure of known active compounds, like 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine derivatives, as a template. muni.cz Pharmacophore modeling is a prominent ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, basic nitrogen atoms) necessary for biological activity. acs.orgmdpi.com These models are then used as filters to screen large chemical databases for novel compounds that possess the same critical features, potentially leading to the discovery of new chemical scaffolds with the desired activity. acs.orgnih.gov

While the structural diversity of known sigma receptor ligands has historically posed a challenge to the development of robust pharmacophore models, this approach has successfully led to the discovery of several high-affinity ligands. acs.org As the understanding of the scaffold's interactions grows, these computational models can be refined to better predict subtype selectivity and avoid cross-reactivity with other CNS receptors. acs.org Molecular docking studies, a structure-based method, have also been applied to related azabicyclo[3.3.1]nonane derivatives to predict their binding interactions with targets like the SARS-nCoV-2 main protease. nih.gov

Development of Highly Selective Ligands for Specific Receptor Subtypes

A major thrust of current and future research is the design of derivatives that bind with high selectivity to specific receptor subtypes. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Much of the work on the 9-azabicyclo[3.3.1]nonane (also known as granatane) scaffold has focused on developing ligands for sigma receptors, which are classified into σ1 and σ2 subtypes. nih.gov

The development of σ2-selective ligands has been a particularly active area of research, as these receptors are overexpressed in proliferating tumor cells, making them an attractive target for both cancer therapy and diagnostic imaging. nih.gov The journey toward selectivity involved key structural modifications. For example, expanding the bicyclic ring system from an 8-azabicyclo[3.2.1]octane (tropane) to the 9-azabicyclo[3.3.1]nonane (granatane) core was found to eliminate affinity for the 5-HT4 receptor while maintaining sigma receptor affinity. nih.gov

Further refinements, particularly at the N-9 position and on the phenylcarbamate side chain, have yielded compounds with exceptional selectivity for the σ2 receptor over the σ1 subtype. nih.govnih.gov Analogs such as WC-26 and WC-59 have emerged as benchmark σ2-selective ligands, demonstrating selectivity ratios (σ1 Ki / σ2 Ki) of 557 and 2087, respectively. nih.gov

Table 2: Binding Affinities (Ki, nM) and Selectivity of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptor Subtypes
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ1/σ2)Reference
Lead Compound (6)~90~3~30 nih.govnih.gov
WC-2614362.58557 nih.gov
WC-5917120.822087 nih.gov
SV119>10003.8>273 mdpi.comresearchgate.net

Investigation of Broader Biological Activities and Therapeutic Potential for Scaffold Derivatives

While much of the recent focus has been on sigma receptors for cancer applications, the 9-azabicyclo[3.3.1]nonane scaffold holds promise for a wider range of therapeutic areas. The inherent versatility of this structure allows for its adaptation as a ligand for various biological targets. rsc.orgnih.gov

Emerging research avenues include:

Chemosensitization: Derivatives like WC-26 have been shown to enhance the cytotoxic effects of conventional chemotherapy drugs such as doxorubicin (B1662922) in breast tumor cell lines, indicating their potential as chemosensitizers in cancer treatment. nih.gov

Neuromodulation: The core scaffold has been investigated for its role as a monoamine reuptake inhibitor, which is a mechanism central to the treatment of depression and other diseases of the nervous system. google.comgoogle.com

Neurodegenerative Diseases: Research into related diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate derivatives suggests potential activity against acetylcholinesterase (AChE), an enzyme linked to the pathology of Alzheimer's disease.

Antimicrobial Activity: Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, when converted to thiosemicarbazones, have demonstrated significant antibacterial and antifungal activities against a spectrum of microbial organisms. tandfonline.com

Other Receptor Systems: The broader class of azabicyclo[3.3.1]nonanes has been explored as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and as potential treatments for cardiac arrhythmias, highlighting the scaffold's adaptability. nih.gov

The diverse biological activities reported for this class of compounds underscore its importance as a foundational structure in drug discovery. Future investigations will likely continue to expand the therapeutic applications of this compound derivatives, exploring new targets and disease indications. rsc.orgontosight.ai

Q & A

Q. How should researchers interpret discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) may underestimate in vivo effects due to metabolic activation. Conduct ADMET studies using hepatic microsomes to identify reactive metabolites. Cross-validate with zebrafish models (LC₅₀) to account for bioavailability and organ-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.